molecular formula C18H20N2O B8672068 1-(4-Methoxybenzyl)-1H-indole-3-ethaneamine

1-(4-Methoxybenzyl)-1H-indole-3-ethaneamine

Cat. No. B8672068
M. Wt: 280.4 g/mol
InChI Key: FZZQCUXWDXPSGG-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

(Z)-1-(4-Methoxybenzyl)-3-(2-nitrovinyl)-1H-indole (5 g, 15.72 mmol) in dry THF (32 mL) was reacted with LAH (2.98 g, 78.61 mmol) in dry THF (32 mL). The resulting mixture was refluxed for 16 hours under nitrogen atmosphere to afford 4.6 g of the product (100% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](/[CH:17]=[CH:18]\[N+:19]([O-])=O)=[CH:9]2)=[CH:5][CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]([CH2:17][CH2:18][NH2:19])=[CH:9]2)=[CH:22][CH:23]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(CN2C=C(C3=CC=CC=C23)\C=C/[N+](=O)[O-])C=C1
Name
Quantity
2.98 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 16 hours under nitrogen atmosphere
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C=C(C3=CC=CC=C23)CCN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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